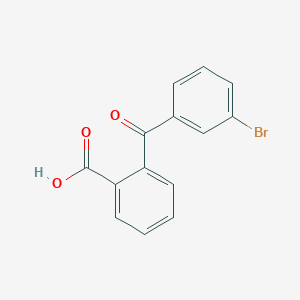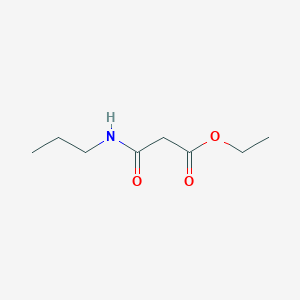
3-oxo-3-(propylamino)Propanoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-oxo-3-(propylamino)Propanoic acid ethyl ester is an organic compound with the molecular formula C8H15NO3. It is a derivative of propanoic acid and contains both a keto group and an amino group, making it a versatile compound in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3-(propylamino)Propanoic acid ethyl ester typically involves the reaction of ethyl acetoacetate with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The reaction mixture is heated to promote the formation of the product.
- The product is then purified using standard techniques such as distillation or recrystallization.
Ethyl acetoacetate: reacts with in the presence of a base such as sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
3-oxo-3-(propylamino)Propanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-oxo-3-(propylamino)Propanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-oxo-3-(propylamino)Propanoic acid ethyl ester involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in nucleophilic substitution reactions. The keto group can undergo tautomerization, leading to the formation of enol intermediates that can further react with electrophiles.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-oxopropanoate: Similar structure but lacks the amino group.
Ethyl 3-ethoxypropanoate: Contains an ethoxy group instead of an amino group.
Ethyl 3-oxo-3-phenylpropanoate: Contains a phenyl group instead of a propylamino group.
Uniqueness
3-oxo-3-(propylamino)Propanoic acid ethyl ester is unique due to the presence of both a keto group and an amino group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and various research applications.
Propiedades
Número CAS |
71510-96-8 |
|---|---|
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
ethyl 3-oxo-3-(propylamino)propanoate |
InChI |
InChI=1S/C8H15NO3/c1-3-5-9-7(10)6-8(11)12-4-2/h3-6H2,1-2H3,(H,9,10) |
Clave InChI |
BYHKMIIHUXAUBA-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[benzyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13863359.png)
![disodium;(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13863362.png)
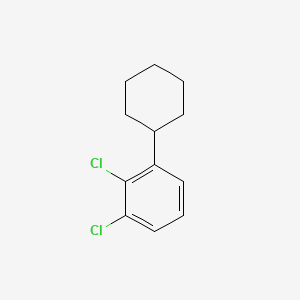
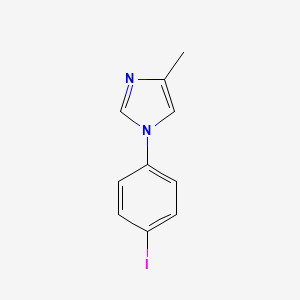
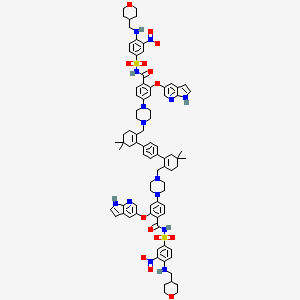
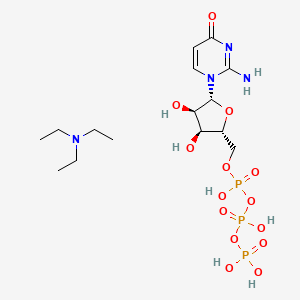
![[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13863402.png)
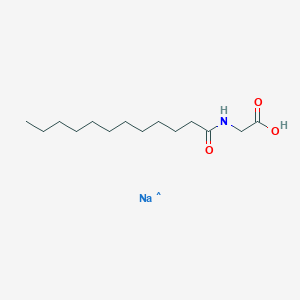
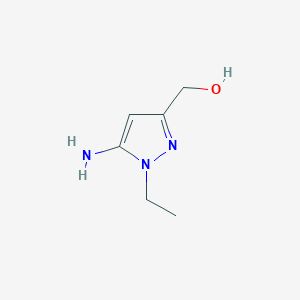
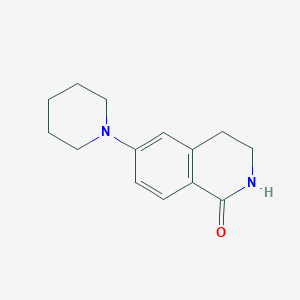
![Alpha,Alpha-[UL-13C12]Trehalose](/img/structure/B13863423.png)
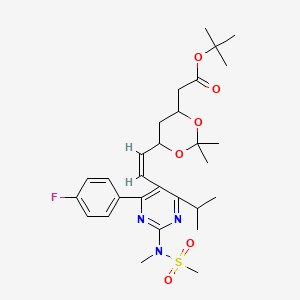
![(1R,2R,5R,8R,9S,12S)-7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13863435.png)
